1-N-benzyl-4-bromo-1-N-ethylbenzene-1,2-diamine
Overview
Description
“1-N-benzyl-4-bromo-1-N-ethylbenzene-1,2-diamine” is a chemical compound . It is widely used in scientific research due to its diverse applications.
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic substitution reactions . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .Chemical Reactions Analysis
The chemical reactions involving “1-N-benzyl-4-bromo-1-N-ethylbenzene-1,2-diamine” are likely to be influenced by the presence of the benzene ring and the substituents attached to it. For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, S N 1, S N 2 and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Scientific Research Applications
Corrosion Inhibition
1-N-benzyl-4-bromo-1-N-ethylbenzene-1,2-diamine derivatives have been investigated for their corrosion inhibiting properties. For instance, Schiff bases derived from benzene-1,4-diamine showed significant corrosion inhibition efficiency for mild steel in acidic solutions. This application is critical in industries for processes like steel pickling, descaling, and oil well acidization (Singh & Quraishi, 2016).
Photochemical Reactions
Compounds structurally related to 1-N-benzyl-4-bromo-1-N-ethylbenzene-1,2-diamine have been used in visible-light-mediated functionalization of unactivated benzylic sp3 C–H bonds. This process is significant for creating benzyl bromides or benzylamine derivatives, important in various chemical syntheses (Hou, Lu, & Li, 2016).
Polymer Synthesis
Research has demonstrated the utility of diamine compounds, including those related to 1-N-benzyl-4-bromo-1-N-ethylbenzene-1,2-diamine, in the synthesis of aromatic polyamides. These polyamides possess desirable properties like solubility in aprotic solvents and high thermal stability, making them suitable for high-performance applications (Yang, Hsiao, & Yang, 1996).
Medicinal Chemistry
In medicinal chemistry, related compounds have shown potential as HIV-1 infection inhibitors, indicating a possible role in the development of therapeutic agents (De-ju, 2015). Another study found that N1-benzyl-4-methylbenzene-1,2-diamine, a structurally similar compound, exhibited anti-inflammatory properties by inhibiting nitric oxide production in macrophages (Shin et al., 2005).
Organic Synthesis
These compounds are also significant in organic synthesis, such as in the preparation of polyimides from flexible diamines, offering materials with good solubility and high thermal stability (Liaw, Liaw, & Yu, 2001).
Future Directions
The future directions for the study and application of “1-N-benzyl-4-bromo-1-N-ethylbenzene-1,2-diamine” could involve further exploration of its synthesis, chemical reactions, and potential applications . This could include the development of more efficient synthesis methods, the investigation of new reactions, and the exploration of its potential uses in various fields .
properties
IUPAC Name |
1-N-benzyl-4-bromo-1-N-ethylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2/c1-2-18(11-12-6-4-3-5-7-12)15-9-8-13(16)10-14(15)17/h3-10H,2,11,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOWWJYCGVYPLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Benzyl-4-bromo-N1-ethylbenzene-1,2-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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